molecular formula C23H33NO10 B579340 Floricaline CAS No. 16958-32-0

Floricaline

Cat. No.: B579340
CAS No.: 16958-32-0
M. Wt: 483.514
InChI Key: IVVHMCWHYZBIAK-RLOCBBDJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Floricaline involves several steps, starting with the extraction of the raw material from Senecio othonnae. The compound is then purified using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The specific reaction conditions for the synthesis of this compound include maintaining a controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-purity solvents and advanced chromatographic techniques ensures the consistent quality and purity of the compound. The production process is optimized to maximize yield while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: Floricaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of this compound.

Scientific Research Applications

Floricaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Floricaline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate inflammatory and apoptotic pathways, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Floricaline is unique compared to other similar alkaloid compounds due to its specific molecular structure and biological activities. Similar compounds include:

    Senecionine: Another alkaloid derived from Senecio species, known for its hepatotoxicity.

    Retrorsine: An alkaloid with similar structural features but different biological activities.

    Jacobine: A structurally related compound with distinct pharmacological properties.

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[(1R,6R,7R,11Z)-7-acetyloxy-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO10/c1-13-11-23(30,14(2)32-15(3)25)21(29)33-18-8-10-24(6)9-7-17(19(18)27)12-31-20(28)22(13,5)34-16(4)26/h7,13-14,18,30H,8-12H2,1-6H3/b17-7-/t13-,14?,18-,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVHMCWHYZBIAK-YJNCCBQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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